3-溴-2-硝基-1-苯并噻吩

描述

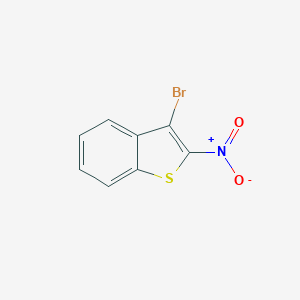

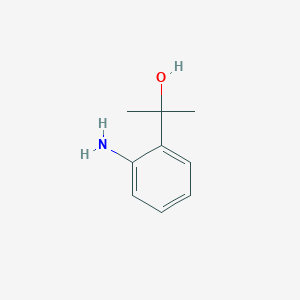

3-Bromo-2-nitro-benzo[b]thiophene is a useful research compound. Its molecular formula is C8H4BrNO2S and its molecular weight is 258.09 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Bromo-2-nitro-benzo[b]thiophene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167741. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-2-nitro-benzo[b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-nitro-benzo[b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机场效应晶体管 (OFET)

3-溴-2-硝基-1-苯并噻吩: 衍生物在高迁移率 OFET 器件的开发中起着至关重要的作用。它们的结构特性有助于实现有效的电荷传输,这对高性能 OFET 至关重要。 该化合物的衍生物可以进行调整,以提高 OFET 的稳定性和性能,使其适合柔性电子和先进的显示技术 .

染料敏化太阳能电池 (DSSC)

在可再生能源领域,3-溴-2-硝基-1-苯并噻吩在 DSSC 中充当富勒烯受体的替代品。 它的衍生物可以被设计来增强光吸收和电子传递过程,从而提高太阳能电池的效率和稳定性 .

有机光伏 (OPV)

与 DSSC 类似,该化合物的衍生物在 OPV 中用作非富勒烯受体。 它们有助于吸收光谱和光伏特性,有可能导致开发经济高效且环保的太阳能解决方案 .

聚集诱导发射 (AIE)

该化合物表现出 AIE 性质,这对于创建在聚集时发出光的材料非常有价值。 这种特性有利于开发新型发光材料,在生物成像、传感器和光电器件中具有潜在应用 .

机械荧光变色 (MFC) 行为

3-溴-2-硝基-1-苯并噻吩: 衍生物可以响应机械刺激改变其荧光颜色。 这种 MFC 行为可用于应力应变传感器、安全印刷以及开发视觉上传达机械变化的智能材料 .

液晶性质

该化合物的衍生物因其液晶性质而得到研究,这些性质对于显示技术中的应用至关重要,例如平板显示器和电子纸。 控制这些材料的排列和相行为的能力是提高显示分辨率和能效的关键 .

亲电取代反应

3-溴-2-硝基-1-苯并噻吩在亲电条件下的反应性已被探索用于创建各种取代衍生物。 这些反应对于合成具有针对性电子和光学性质的新化合物至关重要,这些化合物可用于化学传感器和分子电子学 .

金属化反应

3-溴-2-硝基-1-苯并噻吩的金属化可以引入各种官能团,扩展了该化合物的多功能性。 所得衍生物可用于构建用于先进材料科学应用的复杂分子结构 .

作用机制

Target of Action

3-Bromo-2-Nitro-1-Benzothiophene, also known as 3-Bromo-2-Nitrobenzo[b]thiophene or 3-Bromo-2-Nitro-benzo[b]thiophene, is a compound that has been studied for its potential biological activities Benzothiophene derivatives have been reported to exhibit cytotoxic activity, suggesting potential targets within cancer cells .

Mode of Action

Bronidox’s primary mode of action is believed to be the oxidation of essential protein thiols, causing inhibition of enzyme activity and subsequent inhibition of microbial growth

Biochemical Pathways

Benzothiophene derivatives are known to play a role in various biological activities such as anticancer, anti-inflammatory, and antimicrobial effects . These activities suggest that the compound may interact with multiple biochemical pathways, potentially influencing cell proliferation, inflammation, and microbial growth.

Result of Action

Benzothiophene derivatives have been associated with cytotoxic activity, suggesting that they may induce cell death or inhibit cell proliferation

属性

IUPAC Name |

3-bromo-2-nitro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2S/c9-7-5-3-1-2-4-6(5)13-8(7)10(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVPNAJUHZJMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304856 | |

| Record name | 3-Bromo-2-nitro-benzo[b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17402-78-7 | |

| Record name | 17402-78-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-2-nitro-benzo[b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-2-NITRO-BENZO(B)THIOPHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What makes the reactivity of 3-bromo-2-nitrobenzo[b]thiophene unique?

A: 3-Bromo-2-nitrobenzo[b]thiophene exhibits an intriguing reaction pathway when treated with amines in N,N-dimethylformamide (DMF). While typical aromatic nucleophilic substitution would be expected to replace the bromine atom, this compound undergoes a rearrangement. [, ] This results in the formation of two products: the expected N-substituted 3-amino-2-nitrobenzo[b]thiophene and its isomer, the unexpected N-substituted 2-amino-3-nitrobenzo[b]thiophene. [, ] This unusual reactivity opens up possibilities for synthesizing specific isomers that are otherwise challenging to obtain.

Q2: How was this unusual rearrangement confirmed?

A: Initially, spectroscopic techniques were employed to confirm the structures of the unexpected isomeric products. [, ] Further research using 3-bromo-2-nitrobenzo[b]thiophene labeled with carbon-13 at the C-2 position provided definitive proof of a nitro group shift, rather than a carbon skeleton rearrangement, during the nucleophilic substitution with 3-(trifluoromethyl)aniline. []

Q3: What is the significance of this rearrangement in organic synthesis?

A: The observed rearrangement in 3-bromo-2-nitrobenzo[b]thiophene reactions with amines presents a novel synthetic route to N-substituted 2-amino-3-nitrobenzo[b]thiophenes. [] This is particularly valuable as the direct synthesis of these isomers from 2-bromo-3-nitrobenzo[b]thiophene proves difficult, often resulting in undesirable byproducts. []

Q4: What influences the ratio of isomeric products formed?

A: The specific amine employed in the reaction plays a crucial role in dictating the ratio of the two isomeric products. [, ] Research investigating the impact of ortho-substituted anilines on the reaction outcome provided insights into the product distribution and their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics. [, ]

Q5: What is the proposed mechanism behind this rearrangement?

A: Further investigation into the reactivity of 3-bromo-2-nitrobenzo[b]thiophene with various nucleophiles has shed light on the underlying mechanism. Evidence points towards a base-catalyzed mechanism being responsible for the observed rearrangement. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

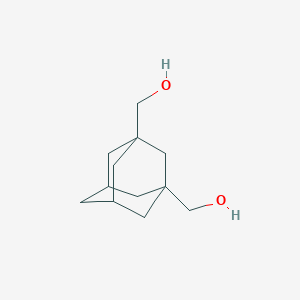

![2-[(7,7-DIMETHYL-4-BICYCLO[3.1.1]HEPT-3-ENYL)METHOXY]ETHANOL](/img/structure/B95919.png)

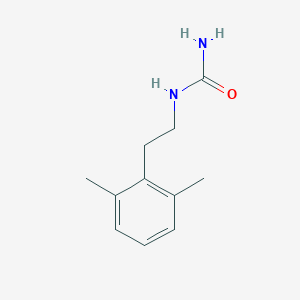

![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)